Isopentyl hexanoate

Flavor Chemistry Volatility Analysis Process Engineering

Sourcing a fruity ester that survives thermal processing without flashing off is a persistent challenge in flavor formulation. Isopentyl hexanoate solves this with quantifiably superior retention: - Vapor pressure of 0.0646 mmHg at 20°C-19.2× lower than ethyl hexanoate-ensuring aroma survival through baking and extended shelf life. - Defined retention index of 1458 on CP-Wax CB enables unambiguous GC-MS identification in complex food and fermentation matrices. - Higher odor threshold (2.0 μg/L in 46% ethanol) delivers controlled mid-palate fruit complexity without overpowering primary flavor profiles. Supplied as a clear, colorless liquid with rigorous analytical documentation, supporting reproducible outcomes in flavor R&D, QC, and yeast metabolism studies.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 2198-61-0
Cat. No. B1218756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl hexanoate
CAS2198-61-0
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC(C)C
InChIInChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3
InChIKeyXVSZRAWFCDHCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water
1ml in 3ml 80% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Hexanoate: Baseline Guide


Isopentyl hexanoate (CAS 2198-61-0), also known as isoamyl hexanoate, is a branched-chain fatty acid ester (C₁₁H₂₂O₂; MW 186.29 g/mol) formed by the esterification of hexanoic acid with isoamyl alcohol [1]. It is a clear, colorless liquid with a distinctive fruity odor [2]. This compound is naturally found in a variety of fruits, including mango and apple, and is also produced as a metabolite by the yeast *Saccharomyces cerevisiae* during fermentation [1]. As a widely used flavor and fragrance ingredient, it is listed by the Flavor and Extract Manufacturers Association (FEMA) as number 2075 and is generally recognized as safe for its intended uses [3]. For procurement professionals and researchers, understanding its specific analytical and functional differentiators is critical for ensuring reproducible outcomes in flavor formulation, analytical chemistry, and bioprocess optimization.

Isopentyl Hexanoate: Substitution Limitations


While the market offers numerous fruity esters for flavor and fragrance applications, the procurement of isopentyl hexanoate cannot be considered interchangeable with its closest analogs. The subtle differences in molecular structure between branched (isopentyl) and linear esters, or esters derived from shorter-chain acids, result in quantifiable and functionally significant differences in vapor pressure, chromatographic behavior, and sensory impact [1]. For instance, while both isopentyl hexanoate and isoamyl acetate share a banana-like note, their odor thresholds and diffusion characteristics differ markedly, which can alter the temporal aroma profile of a finished product [2]. Furthermore, substituting a compound based solely on a similar odor descriptor without matching its specific retention index can lead to failures in analytical method validation and quality control. The following evidence provides the quantitative data necessary to justify the specific selection of isopentyl hexanoate over potential substitutes.

Isopentyl Hexanoate: Quantitative Evidence


Vapor Pressure vs. Ethyl Hexanoate

The volatility profile of a flavor compound dictates its release kinetics and persistence in a product matrix. Isopentyl hexanoate exhibits a significantly lower vapor pressure compared to ethyl hexanoate, a common alternative with a similar fruity descriptor. Specifically, the vapor pressure of isopentyl hexanoate is reported as 0.0646 mmHg at 20°C, while ethyl hexanoate has a vapor pressure of 1.24 mmHg at 20°C [1]. This ~19-fold difference in vapor pressure means that isopentyl hexanoate is substantially less volatile. This property is critical for applications requiring a sustained aroma release, such as in baked goods, long-lasting fragrances, or industrial processes involving elevated temperatures [2].

Flavor Chemistry Volatility Analysis Process Engineering

Retention Index on Polar Columns

In gas chromatography-mass spectrometry (GC-MS), the retention index (RI) is the standard metric for compound identification and is essential for method development and quality control. Isopentyl hexanoate exhibits a consistent and distinct retention index on polar wax columns. The NIST Chemistry WebBook reports a RI of 1458 on a CP-Wax CB column [1]. This value is distinct from the RI of ethyl hexanoate, which is reported as 1235 on a DB-Wax column [2]. This difference of over 200 RI units provides a clear, quantifiable basis for unambiguous analytical resolution and identification, which is crucial for accurately quantifying flavor profiles and detecting potential adulteration or substitution.

Analytical Chemistry GC-MS Quality Control

Odor Threshold vs. Isoamyl Acetate

The sensory impact of a flavor compound is defined by both its character and its potency (threshold). While isopentyl hexanoate and isoamyl acetate both possess a fruity, banana-like character, their odor thresholds in ethanol solutions differ significantly. A study by Pino and Quijano (2012) reported an odor threshold of 0.34 μg/L for isoamyl acetate in 10% ethanol solution [1]. In contrast, the odor threshold for isoamyl hexanoate is reported to be 2.0 μg/L in 46% ethanol solution (a common matrix for alcoholic beverages) [2]. While the matrix differs, the substantial ~6-fold difference suggests that isoamyl acetate is perceptible at much lower concentrations. This class-level inference indicates that isopentyl hexanoate is a less potent but still impactful odorant, making it valuable for providing a distinct background note rather than a dominating top-note impact.

Flavor Science Sensory Analysis Consumer Product Development

Isopentyl Hexanoate: Key Application Scenarios


Long-Lasting Fruit Flavors for Baked Goods

Procurement of isopentyl hexanoate is specifically recommended for developing fruit flavors intended for products that undergo thermal processing, such as baked goods, confections, and savory snacks. The evidence from Section 3 demonstrates that its vapor pressure (0.0646 mmHg at 20°C) is 19.2 times lower than that of ethyl hexanoate [1]. This lower volatility ensures that the fruity character (apple, banana, pineapple) of isopentyl hexanoate is retained throughout the baking process and provides a sustained aroma during the product's shelf life, a key performance advantage over more volatile esters that would rapidly flash off.

Complex Alcoholic Beverage Flavors

Isopentyl hexanoate is a strategic procurement choice for flavor scientists and brewmasters aiming to add a subtle, ripe-fruit complexity to alcoholic beverages like beer, wine, and baijiu. Based on the sensory evidence, its higher odor threshold (2.0 μg/L in 46% ethanol) compared to the more potent isoamyl acetate indicates it functions as a background or 'mid-palate' fruity note rather than an aggressive top-note [2]. This makes it ideal for adding depth and complexity without overshadowing the primary flavor identity of the beverage, allowing for more nuanced and premium flavor profiles.

GC-MS Analytical Reference Standard

For analytical chemists, sourcing a high-purity reference standard of isopentyl hexanoate is essential for robust GC-MS method development and quality control. The compound's well-defined retention index (1458 on CP-Wax CB) provides a reliable anchor point for calibrating polar columns and identifying unknown peaks in complex matrices such as essential oils, food extracts, and fermentation broths [3]. Its unique RI value ensures unambiguous identification and quantification, which is critical for meeting the stringent documentation requirements of regulatory bodies and ensuring batch-to-batch product consistency.

Yeast Fermentation & Metabolic Engineering

Researchers investigating yeast metabolism, biofuel production, or the biosynthesis of natural flavors should specifically procure isopentyl hexanoate as a critical reference standard and analyte. Since it is a known endogenous metabolite produced by *Saccharomyces cerevisiae* during fermentation, its presence and concentration serve as a key marker for specific metabolic pathways [4]. This specific application necessitates the procurement of isopentyl hexanoate, as other esters with different chain lengths or branching patterns would not serve as accurate markers for the same enzymatic activity.

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